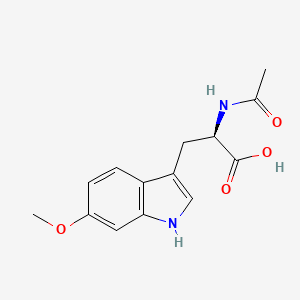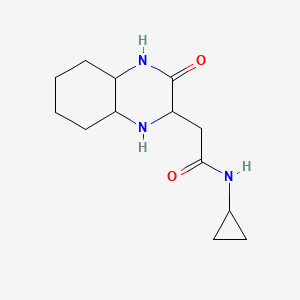
3-(Nitromethyl)thietan-3-ol
Overview
Description
3-(Nitromethyl)thietan-3-ol is a chemical compound with the empirical formula C4H7NO3S . It has a molecular weight of 149.17 and is a product of SpiroChem .
Molecular Structure Analysis
The molecular structure of this compound is represented by the empirical formula C4H7NO3S . The CAS Number for this compound is 1379812-19-7 .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its empirical formula (C4H7NO3S), molecular weight (149.17), and its CAS Number (1379812-19-7) .Scientific Research Applications
Bioisosteric Potential of Thietanes
Thietanes, including structures related to "3-(Nitromethyl)thietan-3-ol," have been evaluated for their potential as bioisosteres of the carboxylic acid functional group. Research by Lassalas et al. (2017) explored oxetan-3-ol and thietan-3-ol as potential surrogates for the carboxylic acid group, investigating their physicochemical properties and biological activity in the context of eicosanoid biosynthesis inhibition. This study suggests that thietanes could serve as novel isosteric replacements for carboxylic acids in medicinal chemistry (Lassalas et al., 2017).
Chemical Reactions and Structural Studies
Thietane and thiirane radical cations have been studied for their reactions and structural properties. Qin et al. (1987) used ESR spectroscopy to investigate the radical cations of thietane, revealing insights into their structural dynamics and reaction mechanisms. This research provides fundamental knowledge on the behavior of sulfur-containing cyclic compounds under radical conditions (Qin et al., 1987).
Synthetic Applications
Thietanes are recognized for their significance in organic synthesis. Research by Dong and Xu (2017) presented a method for synthesizing various thietanes from thiiranes via ring expansion, utilizing trimethyloxosulfonium iodide and sodium hydride. This approach offers a new strategy for the efficient preparation of thietanes, highlighting their utility as intermediates in organic synthesis (Dong & Xu, 2017).
Analytical and Synthetic Chemistry
Thietanes have also been applied in the analysis of varietal thiols in wine, demonstrating their broader utility in analytical chemistry. Herbst-Johnstone et al. (2013) developed a novel method using ethyl propiolate derivatization for the sensitive quantification of varietal thiols, indicating the versatility of thietane derivatives in analytical applications (Herbst-Johnstone et al., 2013).
Safety and Hazards
Properties
IUPAC Name |
3-(nitromethyl)thietan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO3S/c6-4(1-5(7)8)2-9-3-4/h6H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMDCVSJNCMJHJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CS1)(C[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Chloro-2H-pyrido[4,3-B][1,4]oxazin-3(4H)-one](/img/structure/B1469663.png)


![5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carbaldehyde](/img/structure/B1469667.png)

![2-Chloro-5,7-dihydrofuro[3,4-B]pyridine](/img/structure/B1469672.png)





![3-[(3-methoxy-4-nitro-1H-pyrazol-1-yl)methyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B1469678.png)
![1-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazine](/img/structure/B1469680.png)
